molecular formula C14H14O8 B13740637 1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester CAS No. 50853-29-7

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

Cat. No.: B13740637
CAS No.: 50853-29-7
M. Wt: 310.26 g/mol
InChI Key: FKBDSZNRJFOVHK-UHFFFAOYSA-N
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Description

2,5-bis(ethoxycarbonyl)terephthalic acid is an aromatic dicarboxylic acid derivative with the molecular formula C14H10O8 It is characterized by the presence of two ethoxycarbonyl groups attached to the benzene ring at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-bis(ethoxycarbonyl)terephthalic acid can be synthesized through the esterification of 2,5-dicarboxyterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester groups.

Industrial Production Methods

In an industrial setting, the production of 2,5-bis(ethoxycarbonyl)terephthalic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:

    Esterification: The formation of esters through the reaction with alcohols.

    Hydrolysis: The breakdown of ester groups to form the corresponding carboxylic acids.

    Substitution: Reactions where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Esterification: Ethanol and sulfuric acid as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

    Esterification: Formation of ethyl esters.

    Hydrolysis: Formation of 2,5-dicarboxyterephthalic acid.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,5-bis(ethoxycarbonyl)terephthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-bis(ethoxycarbonyl)terephthalic acid in various applications involves its ability to form stable ester bonds and participate in coordination chemistry. The ethoxycarbonyl groups provide sites for interaction with metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the nature of the metal and the surrounding ligands.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: A simpler aromatic dicarboxylic acid without the ethoxycarbonyl groups.

    Dimethyl Terephthalate: An ester derivative of terephthalic acid with methyl groups instead of ethoxycarbonyl groups.

    Bis(2-hydroxyethyl)terephthalate: Another ester derivative with hydroxyethyl groups.

Uniqueness

2,5-bis(ethoxycarbonyl)terephthalic acid is unique due to the presence of ethoxycarbonyl groups, which enhance its reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and catalytic systems .

Properties

CAS No.

50853-29-7

Molecular Formula

C14H14O8

Molecular Weight

310.26 g/mol

IUPAC Name

2,5-bis(ethoxycarbonyl)terephthalic acid

InChI

InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

FKBDSZNRJFOVHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O

Origin of Product

United States

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